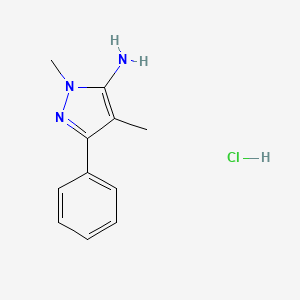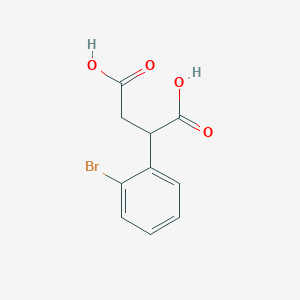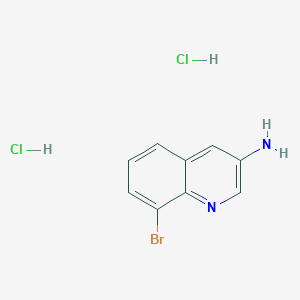
1-(Bromomethyl)-3-(2-phenylethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-3-(2-phenylethoxy)benzene is an organic compound that features a bromomethyl group and a phenylethoxy group attached to a benzene ring
作用機序
Target of Action
Similar compounds have been studied for their potential as multi-target directed ligands in the treatment of alzheimer’s disease . These compounds are designed to inhibit acetylcholinesterases (AChEs), which play a crucial role in nerve signal transmission .
Biochemical Pathways
Similar compounds have been shown to inhibit acetylcholinesterases (aches), which play a key role in the cholinergic system . Inhibition of AChEs can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
If it acts similarly to related compounds, it may enhance cholinergic transmission by inhibiting aches, potentially leading to improved cognitive function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene. For instance, the compound’s stability could be affected by the pH of its environment .
生化学分析
Biochemical Properties
1-(Bromomethyl)-3-(2-phenylethoxy)benzene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or modification of protein function. Additionally, the phenylethoxy group can engage in hydrophobic interactions with biomolecules, further influencing their activity. For example, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The bromomethyl group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Furthermore, the phenylethoxy group can bind to hydrophobic pockets in proteins, affecting their conformation and function . These binding interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of bromide ions and other degradation products . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular responses without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidative reactions, leading to the formation of hydroxylated metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on its affinity for different cell types and organelles.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals . For example, this compound has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function and metabolism.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the reaction of 3-(2-phenylethoxy)benzyl alcohol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding methyl derivative.
科学的研究の応用
1-(Bromomethyl)-3-(2-phenylethoxy)benzene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the development of bioactive compounds with therapeutic properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific functional properties.
Chemical Biology: Employed in the study of biochemical pathways and the development of molecular probes.
類似化合物との比較
1-(Bromomethyl)-4-(2-phenylethoxy)benzene: Similar structure but with the bromomethyl group at the para position.
1-(Chloromethyl)-3-(2-phenylethoxy)benzene: Similar structure with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-3-(phenylmethoxy)benzene: Similar structure with a phenylmethoxy group instead of a phenylethoxy group.
Uniqueness: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene is unique due to the specific positioning of the bromomethyl and phenylethoxy groups on the benzene ring, which can influence its reactivity and applications in organic synthesis. The presence of the bromomethyl group makes it a versatile intermediate for various nucleophilic substitution reactions, while the phenylethoxy group can provide additional stability and electronic effects.
特性
IUPAC Name |
1-(bromomethyl)-3-(2-phenylethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSWDBJVHAWHEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)







![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)



![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)
